![molecular formula C28H40N2O4 B14341012 4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine CAS No. 104313-15-7](/img/structure/B14341012.png)
4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, featuring two oxan-2-yl groups attached to the bipyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine typically involves the reaction of 4,4’-bipyridine with oxan-2-yl groups under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be used in catalysis and material science.
Biology: The compound can be used in the study of biological systems, including interactions with proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine involves its ability to form stable complexes with metal ions and other molecules. The bipyridine core can coordinate with metal ions, while the oxan-2-yl groups provide additional stability and functionality. This coordination can influence various molecular targets and pathways, including catalytic processes and molecular recognition events.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: The parent compound, which lacks the oxan-2-yl groups.
2,2’-Bipyridine: Another isomer of bipyridine with different coordination properties.
6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine: A similar compound used in asymmetric synthesis.
Uniqueness
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine is unique due to the presence of oxan-2-yl groups, which enhance its stability and functionality compared to other bipyridine derivatives. This makes it particularly useful in applications requiring robust and versatile ligands.
Propiedades
Número CAS |
104313-15-7 |
|---|---|
Fórmula molecular |
C28H40N2O4 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
4-[4-(oxan-2-yloxy)butyl]-2-[4-[4-(oxan-2-yloxy)butyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H40N2O4/c1(5-17-31-27-11-3-7-19-33-27)9-23-13-15-29-25(21-23)26-22-24(14-16-30-26)10-2-6-18-32-28-12-4-8-20-34-28/h13-16,21-22,27-28H,1-12,17-20H2 |
Clave InChI |
GXLLNVYRKOODKU-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCC2=CC(=NC=C2)C3=NC=CC(=C3)CCCCOC4CCCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
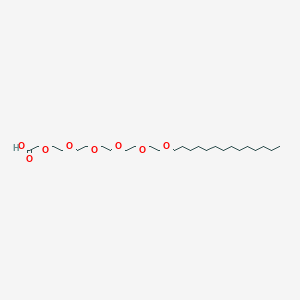
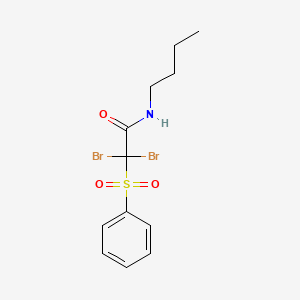
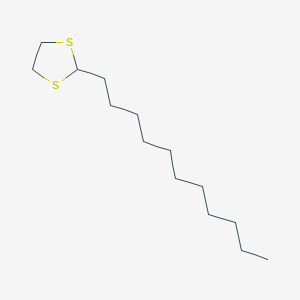

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
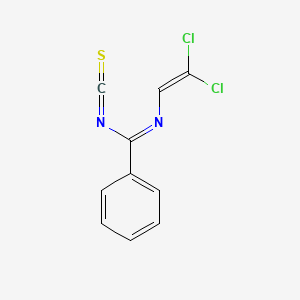
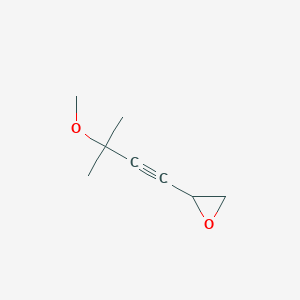
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
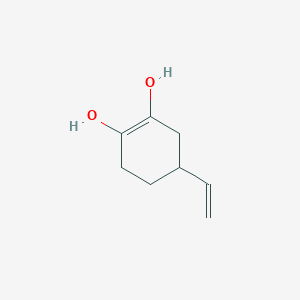
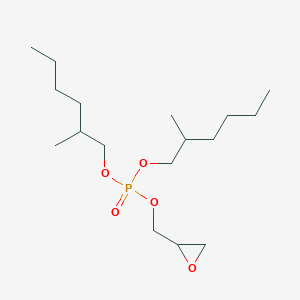
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)

![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
